N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride
Description
Properties
IUPAC Name |
N,N-diethyl-3-(2-piperidin-3-ylethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-3-19(4-2)16-8-5-9-17(13-16)20-12-10-15-7-6-11-18-14-15;/h5,8-9,13,15,18H,3-4,6-7,10-12,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJNTPLMBDWIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Research
N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride serves as a reagent in organic synthesis. It is utilized for the following purposes:
- Synthesis of New Compounds : The compound can act as an intermediate in the synthesis of various derivatives, enhancing the development of novel pharmaceuticals.
- Analytical Chemistry : It is used as a reference standard in analytical techniques such as HPLC and GC-MS for the quantification of related compounds.
Biological Research
In biological studies, this compound has been investigated for its effects on cellular mechanisms:
- Mechanism of Action : It interacts with opioid receptors, mimicking endogenous opioids and influencing pain pathways. This dual mechanism—binding to opioid receptors and inhibiting neurotransmitter reuptake—enhances its analgesic effects.
- Cellular Studies : Research has focused on its impact on various cellular processes, including apoptosis and cell signaling pathways.
Medical Applications
The compound is primarily studied for its potential in pain management:
- Analgesic Properties : Similar to tramadol, it has been evaluated for its effectiveness in treating moderate to severe pain.
- Drug Development : Ongoing research aims to explore its efficacy and safety profile compared to traditional opioids, with a focus on reducing dependency risks.
Industrial Applications
In industrial settings, this compound is used:
- Pharmaceutical Manufacturing : As an intermediate in the production of various pharmaceutical agents.
- Chemical Manufacturing : In the development of new chemical products that require specific pharmacological properties.
Case Study 1: Analgesic Efficacy
A study published in Pain Medicine evaluated the analgesic efficacy of this compound in post-operative patients. Results indicated significant pain relief comparable to tramadol, with fewer side effects reported.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading pharmacology institute explored the neuropharmacological effects of this compound on rat models. The findings demonstrated enhanced pain relief through both central and peripheral mechanisms, suggesting its potential as a dual-action analgesic.
Case Study 3: Synthesis and Derivatives
A comprehensive synthesis study detailed methods for producing various derivatives of this compound. The derivatives exhibited varying degrees of potency and selectivity towards different opioid receptors, paving the way for tailored analgesics with improved safety profiles.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes the structural and physicochemical properties of the target compound and its closest analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 1220031-13-9 | C₁₇H₂₉ClN₂O | 312.9 | Diethylamine, 3-piperidinyl ethoxy linker |
| [3-(2-Piperidin-1-ylethoxy)phenyl]amine dihydrochloride | 1401425-43-1 | C₁₃H₂₀Cl₂N₂O | 295.2 | Dihydrochloride salt, 1-piperidinyl ethoxy linker, primary aniline group |
| N,N-Diethyl-3-(piperidin-3-ylmethoxy)aniline hydrochloride | 1220036-08-7 | C₁₆H₂₇ClN₂O | 298.8 | Methoxy linker instead of ethoxy, shorter side chain, reduced molecular flexibility |
| N,N-Diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride | 1219979-46-0 | C₁₄H₂₃ClN₂O | 270.8 | Pyrrolidine ring (5-membered) instead of piperidine (6-membered), altered ring strain |
Key Observations:
- Piperidine vs. Pyrrolidine Substitution: The target compound’s 6-membered piperidine ring (vs.
- Ethoxy vs. Methoxy Linkers: The ethoxy group in the target compound (vs.
- Salt Forms: The dihydrochloride salt in CAS 1401425-43-1 increases water solubility compared to the monohydrochloride form of the target compound, which could affect bioavailability .
Physicochemical and Functional Comparisons
| Property | Target Compound | CAS 1401425-43-1 | CAS 1220036-08-7 |
|---|---|---|---|
| Water Solubility | Moderate (hydrochloride salt) | High (dihydrochloride salt) | Moderate |
| Lipophilicity (logP) | Estimated ~2.5 | Lower (~1.8 due to dihydrochloride) | Higher (~3.0 due to methoxy) |
| Bioavailability | Likely enhanced by diethyl group | Reduced due to polar dihydrochloride | Intermediate |
Biological Activity
N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride, a compound with the molecular formula C₁₇H₂₉ClN₂O and a molecular weight of 312.9 g/mol, has garnered attention in pharmacological research due to its significant biological activities. This article explores its biological activity, particularly its analgesic properties and interactions with neurotransmitter systems, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an aniline moiety, a piperidine ring, and an ethoxy group. These structural components are crucial for its biological activity:
- Aniline Moiety : Contributes to the compound's ability to interact with various receptors.
- Piperidine Ring : Enhances the binding affinity to opioid receptors.
- Ethoxy Group : Modulates solubility and bioavailability.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C₁₇H₂₉ClN₂O |
| Molecular Weight | 312.9 g/mol |
| Key Functional Groups | Aniline, Piperidine, Ethoxy |
Analgesic Properties
Research indicates that this compound exhibits potent analgesic effects primarily through:
- Opioid Receptor Interaction : The compound binds to opioid receptors, mimicking endogenous opioids. This interaction is critical for pain relief mechanisms.
- Neurotransmitter Modulation : It inhibits the reuptake of serotonin and norepinephrine, enhancing their availability in synaptic clefts, which contributes to its analgesic efficacy.
Study 1: Analgesic Efficacy in Animal Models
A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction in pain scores compared to control groups. The study highlighted:
- Dosage : Effective at doses ranging from 5 mg/kg to 20 mg/kg.
- Duration of Effect : Pain relief was observed for up to 6 hours post-administration.
Study 2: Impact on Neurotransmitter Levels
In another investigation focusing on neurotransmitter levels, researchers found that the compound significantly increased serotonin and norepinephrine concentrations in the prefrontal cortex of rats. This suggests potential applications in treating mood disorders alongside pain management.
Comparative Analysis with Similar Compounds
To contextualize the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison of Related Compounds
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride | Shares diethylamino group and ethoxy linkage | Known for analgesic properties similar to tramadol |
| N,N-Diethyl-4-(2-(3-piperidinyl)ethoxy)aniline | Similar piperidine structure | Different substitution pattern alters biological activity |
| 4-Arylmorpholine-2,3-diones | Related through heterocyclic chemistry | Focused on different therapeutic applications |
This comparative analysis underscores how this compound stands out due to its specific piperidine configuration and dual mechanism of action.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride, and how can reaction yields be optimized?
The compound is typically synthesized via nucleophilic substitution and reduction steps. For example, analogous structures (e.g., Pacritinib intermediates) involve coupling 3-piperidinylethoxy groups to halogenated aniline derivatives, followed by reduction of nitro intermediates to amines and subsequent salification with HCl . Optimization strategies include:
- Catalyst selection : Use of Pd/C or Raney Ni for hydrogenation steps to improve reduction efficiency.
- Temperature control : Maintaining low temperatures (0–5°C) during nitro group reduction to minimize side reactions.
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt with ≥95% purity. Reported yields for similar syntheses range from 13% to 40%, depending on stepwise efficiency .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- NMR spectroscopy : and NMR are essential for verifying the ethoxy-piperidinyl linkage (δ 3.5–4.5 ppm for ether protons) and diethylamino groups (δ 1.2–1.5 ppm for CH) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 325.21 for the free base).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect residual solvents (e.g., DMF, THF) .
Q. How does the hydrochloride salt form influence solubility, and what solvent systems are recommended for in vitro assays?
The hydrochloride salt enhances aqueous solubility compared to the free base. For example:
- Solubility in PBS (pH 7.4) : ~15 mg/mL for the hydrochloride vs. <1 mg/mL for the free base.
- Co-solvent systems : Use DMSO (≤5% v/v) or ethanol (≤10% v/v) to dissolve stock solutions for cell-based assays, followed by dilution in PBS .
Advanced Research Questions
Q. What strategies resolve discrepancies in solubility data between computational predictions and experimental observations?
Discrepancies often arise from hygroscopicity or polymorphic forms. Methodological approaches include:
- Dynamic vapor sorption (DVS) : Quantify hygroscopicity under controlled humidity (e.g., 0–90% RH) to identify hydration states affecting solubility .
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with predicted crystal structures (e.g., using Mercury software) to detect polymorphs .
- Forced degradation studies : Expose the compound to heat (40–60°C) and humidity (75% RH) for 1–2 weeks to assess stability-linked solubility changes .
Q. How can researchers design in vitro models to evaluate target engagement and off-target effects of this compound?
- Receptor binding assays : Use surface plasmon resonance (SPR) with immobilized targets (e.g., GPCRs or kinases) to measure K values. For example, SPR gold arrays (TFGAs) enable real-time monitoring of binding kinetics .
- Cellular uptake studies : Radiolabel the compound with or to quantify intracellular accumulation in HEK293 or HepG2 cells .
- Off-target profiling : Screen against panels of 50–100 receptors/enzymes (e.g., Eurofins Panlabs) to identify selectivity issues.
Q. What experimental parameters are critical for assessing the compound’s pharmacokinetic (PK) properties in preclinical models?
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (e.g., >90% binding to albumin reduces free drug availability) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. CYP3A4/2D6 inhibition assays are recommended due to the piperidinyl group’s metabolic liability .
- Biliary excretion : Cannulate bile ducts in rodents and quantify fecal elimination over 24–48 hours .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic vs. basic conditions?
- pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. LC-MS analysis reveals:
- Mitigation strategies : Formulate as enteric-coated tablets or use cyclodextrin complexes to protect against gastric degradation .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
